4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane
Description
Properties
CAS No. |
2246546-97-2 |
|---|---|
Molecular Formula |
C11H17BO3 |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H17BO3/c1-8-6-13-7-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 |
InChI Key |
OVPVLAPRNPZCJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC=C2C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Lithiation : A halogenated 4-methylfuran derivative (e.g., 3-bromo-4-methylfuran) is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C to form a lithiated species.
-
Boron Incorporation : The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, displacing the isopropoxy group to yield the target compound.
Example Protocol
This method is favored for its scalability and compatibility with sensitive functional groups. However, strict temperature control is required to avoid side reactions.
Hydroboration-Oxidation of Alkenylfurans
Hydroboration of alkenyl-substituted furans followed by pinacol trapping offers an alternative route.
Stepwise Synthesis
-
Hydroboration : Treat 4-methylfuran-3-yl-ethylene with BH~3~·THF.
-
Oxidation and Esterification : Oxidize the intermediate borane to the boronic acid, then react with pinacol under azeotropic dehydration.
Challenges :
-
Regioselectivity in hydroboration.
-
Boronic acid instability necessitates in situ esterification.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Enhance heat management and yield consistency during lithiation steps.
-
Catalyst Recycling : Palladium catalysts in Miyaura borylation are recovered via filtration membranes.
-
Solvent Recovery : THF and hexanes are distilled and reused to reduce waste.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Transmetallation | 60–86 | High | Moderate |
| Miyaura Borylation | 50–75 | Moderate | High (Pd cost) |
| Hydroboration | 40–60 | Low | Low |
Transmetallation is optimal for laboratory-scale synthesis, while Miyaura borylation suits Pd-available industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. Its ability to facilitate the formation of carbon-carbon bonds makes it essential for constructing complex organic molecules. The dioxaborolane structure allows for efficient cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. These reactions are pivotal for synthesizing biaryl compounds and other complex structures used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In the realm of drug development , 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane plays a crucial role by enabling the introduction of boron into drug candidates. This modification can enhance the biological activity of pharmaceutical compounds. Boron-containing compounds are known for their ability to interact with biomolecules and can improve the pharmacokinetic properties of drugs.
Material Science
The compound is also utilized in material science , particularly in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. This application is significant for creating materials that require durability and resistance to environmental degradation.
Environmental Chemistry
In environmental chemistry , this compound contributes to the synthesis of environmentally friendly solvents and reagents. The use of boron-containing compounds can help reduce the ecological footprint of chemical processes by providing alternatives to more hazardous substances. Researchers are exploring its potential in green chemistry initiatives aimed at sustainable practices.
Analytical Chemistry
Lastly, 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane is employed in analytical methods for detecting and quantifying various substances. Its unique chemical properties allow it to be used effectively in chromatography and mass spectrometry applications, providing reliable results for research and quality control settings.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts and organic halides, leading to the formation of the desired products.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Classification and Structural Variations
Dioxaborolane derivatives are classified based on substituent type:
Aromatic/Heteroaromatic Derivatives
- 2-(Thiophen-2-yl)- and 2-(Naphthalen-1-yl)-dioxaborolanes : Thiophene and naphthalene substituents enhance electron-richness, increasing boron's electrophilicity compared to furan. These derivatives are commonly used in catalytic borylation reactions .
- 2-(Phenylethynyl)-dioxaborolane (C${14}$H${17}$BO$_2$) : The ethynyl group enables conjugation in materials chemistry, such as synthesizing conjugated polymers. Its ¹¹B NMR δ is 33.7, typical for dioxaborolanes .
Alkyl Derivatives
- 2-Phenethyl-dioxaborolane : Synthesized via UiO-Co-catalyzed hydroboration in 93% yield, this compound exhibits reduced steric hindrance compared to aryl derivatives, enhancing stability toward hydrolysis .
- 2-(2-Phenylpropyl)-dioxaborolane : A benzylic boronate ester (80:20 benzylic:aromatic mixture), with ¹H NMR δ 1.36 (s, 6H) for methyl groups .
Alkenyl/Alkynyl Derivatives
- (E)- and (Z)-Styryl-dioxaborolanes : These isomers are synthesized from phenylacetylene and pinacolborane, with applications in stereoselective synthesis .
Heterocyclic Derivatives
- 2-(2-Methylfuran-3-yl)-dioxaborolane: A structural isomer of the target compound, differing in methyl group position (2-methyl vs. 4-methyl on furan).
Physicochemical and Reactivity Comparisons
NMR Spectral Data
- ¹¹B NMR: Most dioxaborolanes exhibit δ ~30–34. For example: Phenethyl derivative: δ 33.7 .
- ¹H NMR : Methyl groups on dioxaborolane resonate at δ 1.1–1.3, while aromatic protons vary by substituent (e.g., δ 7.28–7.20 for phenethyl vs. δ 7.36–7.28 for 2-phenylpropyl ).
Reactivity in Cross-Coupling
Biological Activity
4,4,5,5-Tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane is , with a molecular weight of approximately 208.06 g/mol. The compound features a dioxaborolane ring that is substituted with a 4-methylfuran moiety. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇BO₃ |
| Molecular Weight | 208.06 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=COC=C2C |
| InChI Key | OVPVLAPRNPZCJA-UHFFFAOYSA-N |
Antioxidant Properties
Research indicates that compounds with boron and furan functionalities often exhibit significant antioxidant properties. The presence of the furan ring can enhance the electron-donating ability of the compound, which may contribute to its capacity to neutralize free radicals. Studies have shown that similar dioxaborolane derivatives possess antioxidant activities that could be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of dioxaborolanes suggest potential efficacy against various bacterial strains. The unique structure of 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane may enable it to disrupt microbial cell membranes or interfere with metabolic pathways.
The biological activity of 4,4,5,5-tetramethyl-2-(4-methylfuran-3-yl)-1,3,2-dioxaborolane likely involves several mechanisms:
- Radical Scavenging : The furan moiety may facilitate electron transfer processes that neutralize reactive oxygen species (ROS).
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers of microbial cells, potentially leading to cell lysis.
Q & A
Basic: What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using this boronate ester?
Methodological Answer:
The Suzuki-Miyaura reaction with this compound typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), anhydrous solvents (THF or DMF), and mild bases (K₂CO₃ or Cs₂CO₃). For aryl halide coupling partners, temperatures of 80–100°C under inert gas (N₂/Ar) are optimal. Monitoring reaction progress via TLC or LC-MS is critical. Post-reaction purification often involves column chromatography with hexane/ethyl acetate gradients. Ensure stoichiometric excess of the boronate ester (1.2–1.5 equiv) to drive the reaction to completion .
Basic: How to characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of:
- ¹H/¹³C NMR : Confirm absence of impurities (e.g., residual pinacol) and verify substituent positions. For example, the methyl groups on the dioxaborolane ring appear as singlets at δ 1.0–1.3 ppm in ¹H NMR .
- HRMS (ESI-TOF) : Validate molecular weight (theoretical [M+H⁺] = 237.16 g/mol).
- FT-IR : Detect B-O stretches near 1350–1400 cm⁻¹ .
Advanced: How to address contradictions in spectroscopic data for derivatives of this boronate ester?
Methodological Answer:
Contradictions often arise from dynamic equilibria (e.g., boronate ester hydrolysis) or crystallographic disorder. To resolve:
- Variable-Temperature NMR : Identify temperature-dependent shifts caused by rotational barriers or tautomerism.
- X-Ray Crystallography : Resolve ambiguities in substituent orientation (e.g., furan ring planarity) .
- DFT Calculations : Compare experimental and computed NMR/IR spectra to validate structural assignments .
Advanced: What strategies improve regioselectivity in C–H borylation reactions with this compound?
Methodological Answer:
Regioselectivity is influenced by:
- Substrate Electronics : Electron-deficient aromatic rings favor para-substitution.
- Catalyst Design : Iridium complexes (e.g., [Ir(COD)(OMe)]₂) with chelating ligands (dtbpy) enhance selectivity .
- Solvent Effects : Non-polar solvents (toluene) favor kinetic control, while polar aprotic solvents (DMSO) may stabilize intermediates.
Optimize conditions via high-throughput screening (e.g., 96-well plates) and analyze outcomes using multivariate regression .
Basic: What precautions are necessary for handling and storing this compound?
Methodological Answer:
- Storage : Under argon at –20°C in flame-sealed ampules to prevent hydrolysis. Use molecular sieves (4Å) in storage vials .
- Handling : Perform reactions in a glovebox or under Schlenk lines. Avoid exposure to moisture or protic solvents (e.g., MeOH), which degrade the boronate ester .
Advanced: How to analyze competing reaction pathways in photoredox coupling involving this boronate ester?
Methodological Answer:
Use mechanistic probes:
- Radical Traps : Add TEMPO to confirm radical intermediates.
- Isotopic Labeling : ¹⁰B/¹¹B isotopic substitution (via NMR) tracks boron center reactivity .
- Transient Absorption Spectroscopy : Identify short-lived intermediates (e.g., aryl radicals) under Ir-catalyzed photoredox conditions .
Basic: What are common side reactions during functionalization of this boronate ester?
Methodological Answer:
- Protodeboronation : Occurs under acidic or strongly oxidizing conditions. Mitigate by using buffered aqueous phases (pH 7–9) during workup.
- Homocoupling : Catalyzed by residual Pd(0). Add chelating agents (EDTA) to quench metal impurities .
Advanced: How to integrate computational modeling with experimental design for derivative synthesis?
Methodological Answer:
- Docking Studies : Predict steric/electronic effects of substituents (e.g., methylfuran) on transition states using Gaussian or ORCA .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts/solvents for new substrates .
Basic: What alternative boronate esters are suitable for comparative studies?
Methodological Answer:
Compare with:
- Pinacolborane (C₆H₁₃BO₂) : Simpler structure for baseline reactivity .
- Aminophenyl derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) : Study electronic effects on coupling efficiency .
Advanced: How to resolve low yields in multi-step syntheses involving this compound?
Methodological Answer:
- In Situ IR Monitoring : Track boronate ester consumption in real-time to optimize reaction halting points.
- Flow Chemistry : Improve mass transfer and reduce side reactions in telescoped syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
